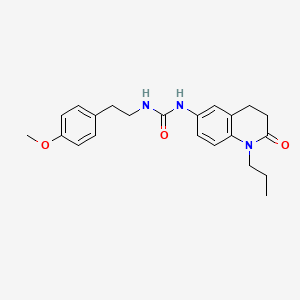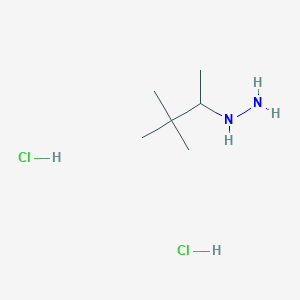
Ethyl 6-fluoro-4-((4-methylbenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . The imidazole name was reported by Arthur Rudolf Hantzsch (1857–1935) in 1887 .
Synthesis Analysis
Fluoroquinolones are synthesized by incorporating of fluorine atoms at C-6 and other positions of the benzene ring . This results in a remarkable improvement of antimicrobial properties and opens new prospects in clinical treatment of infections .Molecular Structure Analysis
The molecular structure of a compound is determined by various spectroscopic techniques viz. IR, 1 H and 13 C NMR, and mass spectrometry . One compound was also characterized by the single crystal X-ray analysis .Chemical Reactions Analysis
Fluoroquinolones possess a high antibacterial activity due to their effects on bacteria reproduction by inhibiting bacterial DNA-gyrase .Physical And Chemical Properties Analysis
Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .科学的研究の応用
Antibacterial Agents
The compound is a derivative of fluoroquinolones, a class of antibacterial agents that have been significantly effective in clinical treatments of infections. The introduction of fluorine atoms, particularly at the C-6 position, has led to an enhancement of antimicrobial properties. These compounds are known for their ability to penetrate cell membranes and inhibit bacterial DNA-gyrase, thus exhibiting high antibacterial activity .
Synthesis of Fluoroquinolones
In the synthesis of fluoroquinolones, this compound serves as a key intermediate. The structural modifications of the quinolone skeleton by incorporating substituents into various positions or through annelation are critical for developing new antibacterial drugs with improved efficacy .
Metal Complex Formation
Fluoroquinolones, including derivatives like Ethyl 6-fluoro-4-((4-methylbenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate, can form complexes with metals. These complexes have potential applications in various fields, including medicinal chemistry, where they may alter the pharmacokinetic properties of the compounds .
Treatment of Resistant Strains
Due to its unique mechanism of action, which differs from other antibacterials like cephalosporins and aminoglycosides, this compound can be used to treat infectious diseases caused by strains resistant to many other classes of antibacterial drugs .
作用機序
Target of Action
The primary target of this compound is the bacterial enzyme DNA gyrase . DNA gyrase is an essential enzyme that is involved in the replication, transcription, and repair of bacterial DNA. It introduces negative supercoiling to the DNA helix, which is crucial for the processes mentioned above .
Mode of Action
This compound, like other fluoroquinolones, works by inhibiting the DNA gyrase . By binding to this enzyme, it prevents the supercoiling of bacterial DNA, thereby inhibiting DNA replication and transcription. This leads to the death of the bacterial cell .
Biochemical Pathways
The inhibition of DNA gyrase affects the DNA replication and transcription pathways in bacteria . The inability to supercoil the DNA helix prevents the unwinding of the DNA strands, which is a necessary step in these pathways. This leads to the cessation of these vital cellular processes, resulting in bacterial cell death .
Pharmacokinetics
Like other fluoroquinolones, it is likely to have good oral bioavailability . Fluoroquinolones are generally well-absorbed from the gastrointestinal tract, and they distribute widely in body tissues. They are metabolized in the liver and excreted in the urine and feces .
Result of Action
The result of the action of this compound is the death of the bacterial cell . By inhibiting DNA gyrase, it prevents the bacterial cell from carrying out essential processes like DNA replication and transcription. This leads to the cessation of bacterial growth and eventually, cell death .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the absorption and distribution of the drug. Additionally, the presence of divalent cations like magnesium and calcium can interfere with the binding of fluoroquinolones to DNA gyrase . The efficacy of the compound can also be affected by bacterial resistance mechanisms, such as the production of efflux pumps or mutations in the target enzyme .
将来の方向性
The future directions in the field of fluoroquinolones involve the development of novel methods for the regiocontrolled synthesis of substituted imidazoles . This is due to the preponderance of applications to which this important heterocycle is being deployed, such as the traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl 6-fluoro-4-((4-methylbenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate involves the condensation of 4-methylbenzaldehyde with ethyl acetoacetate to form ethyl 4-methyl-3-oxobutanoate. This intermediate is then reacted with 2-fluoroaniline to form ethyl 6-fluoro-4-(4-methylphenylamino)-2-oxo-1,2-dihydroquinoline-3-carboxylate, which is subsequently reacted with ethyl chloroformate to form the final product.", "Starting Materials": [ "4-methylbenzaldehyde", "ethyl acetoacetate", "2-fluoroaniline", "ethyl chloroformate" ], "Reaction": [ "Step 1: Condensation of 4-methylbenzaldehyde with ethyl acetoacetate in the presence of a base to form ethyl 4-methyl-3-oxobutanoate.", "Step 2: Reaction of ethyl 4-methyl-3-oxobutanoate with 2-fluoroaniline in the presence of a catalyst to form ethyl 6-fluoro-4-(4-methylphenylamino)-2-oxo-1,2-dihydroquinoline-3-carboxylate.", "Step 3: Reaction of ethyl 6-fluoro-4-(4-methylphenylamino)-2-oxo-1,2-dihydroquinoline-3-carboxylate with ethyl chloroformate in the presence of a base to form Ethyl 6-fluoro-4-((4-methylbenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate." ] } | |
CAS番号 |
1251595-97-7 |
分子式 |
C20H19FN2O3 |
分子量 |
354.381 |
IUPAC名 |
ethyl 6-fluoro-4-[(4-methylphenyl)methylamino]-2-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C20H19FN2O3/c1-3-26-20(25)17-18(22-11-13-6-4-12(2)5-7-13)15-10-14(21)8-9-16(15)23-19(17)24/h4-10H,3,11H2,1-2H3,(H2,22,23,24) |
InChIキー |
XKWDINMBABJKKW-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C2=C(C=CC(=C2)F)NC1=O)NCC3=CC=C(C=C3)C |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(4-chlorophenyl)-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2921813.png)
![Ethyl 4-[(3-ethyl-4-methoxyphenyl)sulfonyl]piperazinecarboxylate](/img/structure/B2921814.png)
![2-[[1-(1-Methyl-6-oxopyrimidin-4-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2921815.png)
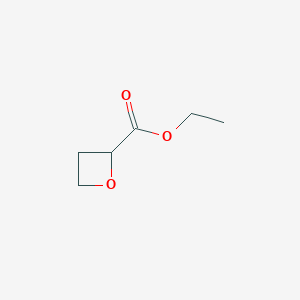
![2-[(4-Methoxyphenyl)amino]pyridine-3-sulfonamide](/img/structure/B2921819.png)
![2-amino-1-(2-methyl-6,7-dihydro[1,3]thiazolo[5,4-c]pyridin-5(4H)-yl)ethanone](/img/structure/B2921822.png)

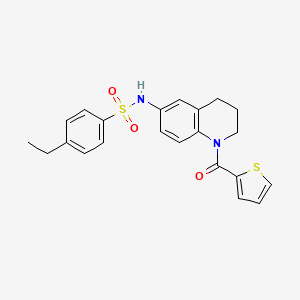
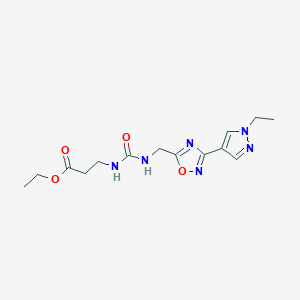
![3-(4-chlorobenzyl)-1,7-dimethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2921828.png)
![5-[(6-Hydroxy-1,4-dithiepan-6-yl)methylsulfamoyl]-2-methoxybenzamide](/img/structure/B2921830.png)

